(E)-tert-Butyl 2-benzylidene-1-(2-methoxyethyl)hydrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-benzylideneamino]-N-(2-methoxyethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17(10-11-19-4)16-12-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYBSTQTLDHNDU-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)N=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCOC)/N=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tert-Butyl 2-Benzylidene-1-(2-Methoxyethyl)Hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with benzaldehyde and 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (E)-Tert-Butyl 2-Benzylidene-1-(2-Methoxyethyl)Hydrazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
(E)-Tert-Butyl 2-Benzylidene-1-(2-Methoxyethyl)Hydrazinecarboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a precursor for bioactive molecules or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-Tert-Butyl 2-Benzylidene-1-(2-Methoxyethyl)Hydrazinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves the formation of covalent bonds or non-covalent interactions with biological macromolecules.
Comparison with Similar Compounds
Key Structural Differences
*Estimated based on analogous procedures .
Notes:
- The 2-methoxyethyl group introduces steric and electronic effects, reducing crystallinity compared to the parent benzylidene derivative .
- Allyl and hexenyl substituents increase hydrophobicity, limiting aqueous solubility .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy : The target compound exhibits a carbonyl stretch at ~1705 cm⁻¹ (carbamate C=O) and C-O-C stretch at ~1141 cm⁻¹ (methoxy group) .
- NMR : The benzylidene proton resonates at δ 8.3–8.5 ppm (E-configuration), while the 2-methoxyethyl group shows signals at δ 3.4–3.6 ppm (OCH₂) and δ 3.2 ppm (OCH₃) .
Thermal Stability
- The tert-butyl group confers thermal stability (decomposition >200°C), whereas allyl-substituted analogs degrade at lower temperatures (~150°C) due to unsaturated bonds .
Reactivity and Functional Comparisons
Nucleophilic Reactivity
- The hydrazinecarboxylate moiety participates in cycloadditions and condensations. The 2-methoxyethyl group reduces electrophilicity at the hydrazine nitrogen compared to unsubstituted analogs, slowing reactions with electrophiles like carbonyl compounds .
- Example: In Staudinger reactions, the target compound reacts sluggishly with triphenylphosphine compared to tert-butyl 1-allylhydrazinecarboxylate, which forms stable iminophosphoranes .
Critical Analysis of Limitations and Advantages
Biological Activity
(E)-tert-Butyl 2-benzylidene-1-(2-methoxyethyl)hydrazinecarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the condensation of tert-butyl hydrazinecarboxylate with benzaldehyde derivatives. The reaction conditions often include solvents like ethanol or methanol under reflux, which facilitate the formation of the hydrazone linkage.
General Reaction Scheme
-
Starting Materials :
- Tert-butyl hydrazinecarboxylate
- Benzaldehyde or substituted benzaldehydes
-
Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux
-
Product :
- This compound
Antimicrobial Activity
Recent studies have shown that derivatives of hydrazinecarboxylates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Urease Inhibition
One notable biological activity is the inhibition of urease, an enzyme critical for the survival of certain pathogens such as Helicobacter pylori. In vitro studies have reported IC50 values for related compounds ranging from 13.33 µM to 251.74 µM, indicating potent urease inhibitory activity compared to standard inhibitors like thiourea (IC50 = 21.14 µM) . This suggests that this compound could be a promising candidate for further development as an anti-ulcer agent.
The biological activity of this compound can be attributed to its structural features, particularly the hydrazone functional group, which is known for its ability to form stable complexes with metal ions and interact with biomolecules.
Structure-Activity Relationship (SAR)
Research indicates that modifications on the benzaldehyde moiety can significantly impact biological activity. Electron-donating groups enhance urease inhibition, while steric hindrance may reduce efficacy .
Case Studies
- Urease Inhibition Study : A series of hydrazone derivatives were synthesized and screened for urease inhibition. The most active compounds exhibited IC50 values significantly lower than those of conventional inhibitors, highlighting the potential of these derivatives in therapeutic applications against urease-dependent infections.
- Antimicrobial Testing : In a comparative study involving various hydrazone derivatives, this compound was found to possess superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the standard synthetic routes for synthesizing (E)-tert-butyl 2-benzylidene derivatives, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or alkynylation reactions. For example, tert-butyl hydrazinecarboxylate derivatives are prepared using benzyl bromides and n-BuLi in THF at low temperatures (−78°C), followed by purification via silica gel chromatography (gradient elution with EtOAc/hexanes) . Key parameters include temperature control to prevent side reactions and reagent stoichiometry (e.g., 1:1 molar ratio of hydrazinecarboxylate to benzyl bromide). Yield optimization often requires iterative adjustment of chromatography conditions (e.g., 10–30% EtOAc/hexanes) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : The (E)-isomer of the benzylidene group is confirmed by a singlet at δ 8.2–8.3 ppm (HC=N) in NMR, while NMR shows peaks at ~143 ppm (C=N) and ~170 ppm (C=O) .
- IR Spectroscopy : Stretching frequencies at ~1705 cm (C=O) and ~1628 cm (C=N) confirm functional groups .
- Column Chromatography : Silica gel with EtOAc/hexanes (5–30% gradient) effectively separates isomers and byproducts .
Q. How is stereochemical control achieved during synthesis?
The (E)-configuration of the benzylidene group is stabilized by steric hindrance from the tert-butyl moiety. Reaction conditions (e.g., low temperature, anhydrous THF) minimize isomerization. Chiral intermediates, such as L-tryptophanate derivatives, are used to enforce specific configurations in advanced analogs .
Advanced Research Questions
Q. What mechanistic insights explain the role of copper catalysts in modifying the hydrazinecarboxylate backbone?
Copper(I) catalysts (e.g., CuBr) facilitate alkyne insertion into the N–N bond of hydrazides via a radical or σ-bond metathesis pathway. This enables functionalization with alkynyl groups (e.g., TIPS-EBX reagents), forming stable azadipeptides. Kinetic studies suggest that electron-deficient alkynes react faster due to enhanced electrophilicity .
Q. How does the compound’s stability vary under different reaction conditions, and what degradation pathways are observed?
The tert-butyl group enhances steric protection, but the hydrazinecarboxylate backbone is susceptible to hydrolysis under acidic/alkaline conditions. Accelerated stability testing (e.g., 40°C/75% RH) reveals decomposition via cleavage of the C=N bond, detected by HPLC-MS. Stabilizing strategies include inert-atmosphere handling and avoiding protic solvents .
Q. What computational approaches predict the compound’s reactivity and interactions in biological systems?
Density Functional Theory (DFT) calculations model the energy barrier for (E)/(Z) isomerization (~25 kcal/mol), favoring the (E)-form. Molecular docking studies suggest potential binding to enzyme active sites (e.g., hydrolases) via hydrogen bonding with the methoxyethyl group. ADMET predictions indicate moderate solubility (LogP ~2.5) and blood-brain barrier permeability .
Q. How can crystallographic data resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction (SHELX suite) confirms bond angles and torsional strains. For example, the dihedral angle between the benzylidene and methoxyethyl groups is ~120°, minimizing steric clash. Twinning and high-resolution data (d < 1 Å) improve refinement accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
